c-Met-IN-13
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Overview
Description
c-Met-IN-13 is a small molecule inhibitor that targets the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The c-Met receptor plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of several types of cancer, making it an important target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The process also includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
c-Met-IN-13 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
c-Met-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and invasion.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit aberrant c-Met activation, such as non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors
Mechanism of Action
c-Met-IN-13 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the c-Met receptor tyrosine kinase. This binding inhibits the kinase activity of c-Met, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of c-Met signaling leads to reduced cell proliferation, migration, and invasion, ultimately suppressing tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A small molecule inhibitor that targets both c-Met and anaplastic lymphoma kinase (ALK) receptors.
Cabozantinib: Inhibits c-Met as well as other receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and AXL.
Savolitinib: A selective c-Met inhibitor with high potency and specificity
Uniqueness of c-Met-IN-13
This compound is unique in its high selectivity for the c-Met receptor, minimizing off-target effects and reducing potential side effects. Its distinct chemical structure allows for effective inhibition of c-Met signaling, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C30H28F2N2O6 |
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Molecular Weight |
550.5 g/mol |
IUPAC Name |
[1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroanilino]-3,3-dimethyl-1-oxobutan-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C30H28F2N2O6/c1-30(2,3)27(40-29(36)17-6-8-18(31)9-7-17)28(35)34-19-10-11-24(21(32)14-19)39-23-12-13-33-22-16-26(38-5)25(37-4)15-20(22)23/h6-16,27H,1-5H3,(H,34,35) |
InChI Key |
FVPYEAORCOKOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC(=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)F)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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